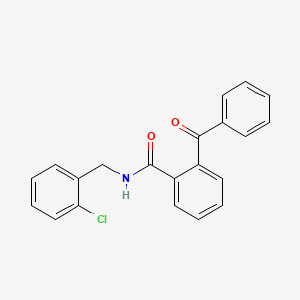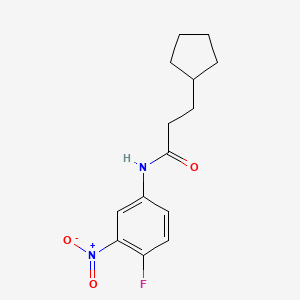
3-cyclopentyl-N-(4-fluoro-3-nitrophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclopentyl-N-(4-fluoro-3-nitrophenyl)propanamide is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is also known as CPP-115 and belongs to the class of GABA aminotransferase inhibitors.
Wirkmechanismus
CPP-115 acts by inhibiting the enzyme GABA aminotransferase, which is responsible for the degradation of GABA (gamma-aminobutyric acid). GABA is an inhibitory neurotransmitter that helps in reducing the activity of neurons in the brain. By inhibiting the degradation of GABA, CPP-115 increases the levels of GABA in the brain, leading to a reduction in neuronal activity and a calming effect.
Biochemical and Physiological Effects:
CPP-115 has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to a reduction in neuronal activity. It has also been found to have anxiolytic and anticonvulsant effects. In addition, CPP-115 has been shown to have a low toxicity profile and is well-tolerated in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
CPP-115 has a number of advantages for lab experiments. It is a highly specific inhibitor of GABA aminotransferase and does not affect other enzymes or neurotransmitters. It is also well-tolerated in animal models and has a low toxicity profile. However, CPP-115 has some limitations for lab experiments. It is a relatively new compound and its long-term effects are not fully understood. In addition, it is difficult to obtain in large quantities, which limits its use in large-scale experiments.
Zukünftige Richtungen
There are a number of future directions for research on CPP-115. One area of research is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of research is the study of the long-term effects of CPP-115 on brain function and behavior. In addition, CPP-115 may have potential applications in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Further research is needed to fully understand the potential of this compound in these areas.
Conclusion:
In conclusion, CPP-115 is a promising compound that has potential applications in the treatment of various neurological disorders. Its ability to inhibit GABA aminotransferase and increase the levels of GABA in the brain makes it a valuable tool for studying the role of GABA in brain function and behavior. While there are some limitations to its use in lab experiments, further research is needed to fully understand the potential of this compound in the treatment of neurological disorders.
Synthesemethoden
The synthesis of CPP-115 involves the reaction of 4-fluoro-3-nitrobenzoyl chloride with cyclopentylamine in the presence of triethylamine. The resulting compound is then treated with propanoyl chloride to obtain CPP-115. The purity of the compound is ensured by recrystallization from ethyl acetate.
Wissenschaftliche Forschungsanwendungen
CPP-115 has been extensively studied for its potential applications in the treatment of various disorders. It has been found to be effective in reducing the severity of seizures in animal models of epilepsy. CPP-115 has also been studied for its potential use in the treatment of addiction, anxiety, and depression. It has been found to be effective in reducing the symptoms associated with these disorders in animal models.
Eigenschaften
IUPAC Name |
3-cyclopentyl-N-(4-fluoro-3-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3/c15-12-7-6-11(9-13(12)17(19)20)16-14(18)8-5-10-3-1-2-4-10/h6-7,9-10H,1-5,8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIUSBNCZGPBFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-N-(4-fluoro-3-nitrophenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



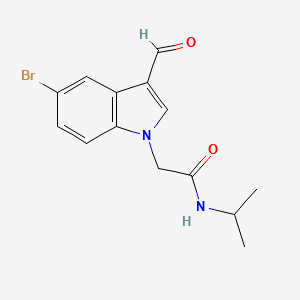

![1-(3-chlorophenyl)-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B5796253.png)
![N-({5-[(4-bromophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5796263.png)
![N-cyclohexyl-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5796266.png)


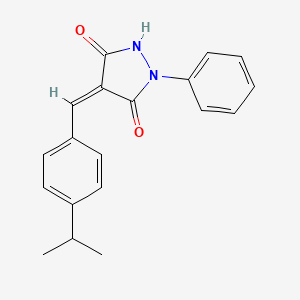
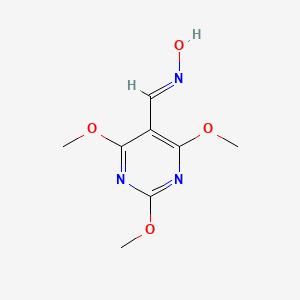
![N'-{[5-(dimethylamino)-2-furyl]methylene}-4,5-dimethyl-3-thiophenecarbohydrazide](/img/structure/B5796300.png)
